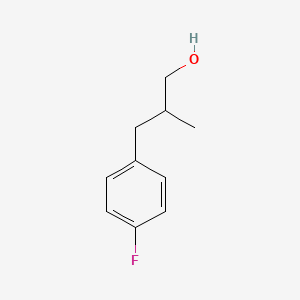

3-(4-Fluorophenyl)-2-methylpropan-1-ol

Description

This compound is of interest in organic synthesis and medicinal chemistry due to its structural similarity to bioactive chalcones, pyrazoles, and other fluorinated aromatic derivatives. Its synthesis typically involves hydrogen transfer reactions catalyzed by transition metals such as ruthenium(II) or manganese(I), yielding ~51% isolated product .

Properties

IUPAC Name |

3-(4-fluorophenyl)-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-5,8,12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMVLEBAJBXAOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-2-methylpropan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and isobutyraldehyde.

Grignard Reaction: The 4-fluorobenzaldehyde undergoes a Grignard reaction with methylmagnesium bromide to form 4-fluorophenyl-2-methylpropan-1-ol.

Reduction: The intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form corresponding alkanes using hydrogenation catalysts like palladium on carbon (Pd/C).

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 3-(4-Fluorophenyl)-2-methylpropan-1-one.

Reduction: 3-(4-Fluorophenyl)-2-methylpropane.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Fluorophenyl)-2-methylpropan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and stability, making it a valuable scaffold in drug design. The hydroxyl group can form hydrogen bonds, further influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

The compound’s key structural differentiator is the combination of a 4-fluorophenyl group and a secondary alcohol moiety. Comparisons with related compounds reveal:

Key Observations:

- Substituent Effects : Fluorine at the para position is a common feature in active compounds (e.g., 2j’s IC₅₀ = 4.7 μM). Electronegative substituents like F or Br correlate with improved activity in chalcones .

- Conformational Rigidity: Pyrazole derivatives (e.g., compound 1) exhibit planar dihedral angles (~4–5°) between aromatic rings, while the target compound’s flexible propanol chain may allow broader conformational diversity .

Physicochemical Properties

- Crystal Packing : Isostructural thiazoles (e.g., compound 5) exhibit perpendicular fluorophenyl orientations, influencing solubility and crystallinity . The target compound’s packing behavior is unreported but likely less ordered due to its flexible chain.

- Electronic Effects : Fluorine’s electron-withdrawing nature stabilizes aromatic systems, a feature shared with active chalcones and pyrazoles .

Biological Activity

3-(4-Fluorophenyl)-2-methylpropan-1-ol is an organic compound characterized by a fluorinated phenyl group attached to a propanol backbone. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in drug development and enzyme interactions. This article explores the synthesis, characterization, and biological activity of this compound, supported by relevant data and findings from various studies.

The molecular formula of this compound is C_11H_15F, with a molecular weight of approximately 182.19 g/mol. The synthesis of this compound typically involves several steps, including:

- Radical Denitrogenative Trifluoromethylation : This process utilizes sodium trifluoromethanesulfinate as a precursor for CF₃ radicals.

- Cs₂CO₃-Mediated Defluorinative Cyclization : This step involves the cyclization of the resultant azine to yield the target compound.

The structure is confirmed through various spectroscopic techniques including FT-IR, 1H-NMR, and mass spectrometry.

Enzyme Interactions

Research indicates that this compound interacts with various biological targets, potentially leading to significant pharmacological effects. The presence of the fluorine atom enhances its binding affinity and specificity towards certain biological receptors. Notably, studies have shown that this compound can act as an inhibitor for specific enzymes, which may be beneficial in developing therapeutic agents against diseases.

Case Studies

A series of studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of this compound:

- Antimicrobial Activity : Compounds structurally related to this compound have demonstrated antimicrobial properties. For instance, fluorinated phenolic compounds have been shown to inhibit bacterial growth effectively.

- Antioxidant Properties : Similar compounds have exhibited antioxidant activities, suggesting that this compound may also possess this property, contributing to cellular protection against oxidative stress.

Comparative Analysis

A comparison of structurally similar compounds highlights the unique position of this compound in terms of biological activity:

| Compound Name | Description | Biological Activity |

|---|---|---|

| 3-(4-Fluorophenyl)-2-methylpropan-1-one | An oxidized form featuring a ketone group | Potential enzyme inhibitor |

| 3-(4-Fluorophenyl)-2-methylpropane | A fully reduced form without the hydroxyl group | Limited biological activity |

| 4-Fluorophenylpropanol | Lacks the methyl group on the propanol backbone | Moderate antimicrobial activity |

Research Findings

Recent studies have expanded on the potential applications of this compound in drug development:

- Lead Compound for Drug Development : The compound's unique structural characteristics make it a candidate for further modifications aimed at enhancing its therapeutic efficacy against specific diseases.

- Mechanistic Studies : Ongoing research is focused on elucidating the mechanisms through which this compound interacts with biological targets, which is crucial for understanding its pharmacological profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.